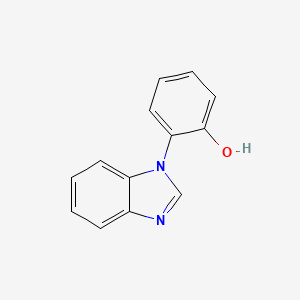

2-Benzoimidazol-1-yl-phenol

Description

Significance of Benzimidazole (B57391) Scaffolds in Modern Chemical Science

The benzimidazole nucleus, which consists of a benzene (B151609) ring fused to an imidazole (B134444) ring, is a privileged scaffold in medicinal chemistry and material science. nih.govontosight.ai Its structural similarity to naturally occurring purines allows it to interact with a variety of biopolymers, making benzimidazole derivatives attractive for drug discovery. researchgate.net This structural feature has led to the development of a wide array of compounds with diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. ontosight.airesearchgate.netresearchgate.net The unique core structure and its minimal toxicity have established benzimidazole as an excellent framework in the development of new drugs. nih.gov Beyond medicine, the electron-accepting ability, π-bridging capabilities, and metal-ion chelating properties make benzimidazole derivatives exceptional candidates for optical chemical sensors and materials for optoelectronics.

Overview of 2-(1H-benzimidazol-2-yl)phenol as a Contemporary Research Target

2-(1H-benzimidazol-2-yl)phenol, also commonly referred to as 2-(2-hydroxyphenyl)benzimidazole (HPBI), has garnered significant attention as a contemporary research target. ontosight.aisolubilityofthings.com This interest is largely fueled by its remarkable photophysical properties, most notably its capacity for Excited-State Intramolecular Proton Transfer (ESIPT). rsc.orgacs.orgresearchgate.netmedchemexpress.commedchemexpress.com The ESIPT process, where a proton is transferred from the phenol's hydroxyl group to the imidazole nitrogen upon photoexcitation, results in a large Stokes shift, a phenomenon highly sought after for applications in fluorescent probes, laser dyes, and UV-stabilizers. researchgate.netresearchgate.net

Consequently, HPBI and its derivatives are extensively studied as fluorescent chemosensors for detecting various analytes, including metal ions and reactive chemical species like phosgene (B1210022). researchgate.netrsc.orgrsc.orgnih.gov Furthermore, its structural framework serves as a valuable template for designing novel therapeutic agents. Research has explored its potential in developing new anticancer agents that inhibit fatty acid synthase (FASN) or act as microtubule inhibitors. nih.govbohrium.comnih.gov Its antimicrobial properties against bacteria associated with conditions like periodontal disease have also been a subject of investigation. researchgate.netnih.govnih.gov The combination of unique electronic properties and biological relevance makes 2-(1H-benzimidazol-2-yl)phenol a versatile molecule at the forefront of chemical research. solubilityofthings.com

Historical Development and Key Milestones in 2-(1H-benzimidazol-2-yl)phenol Research

The journey of benzimidazole research began in 1872 with the first synthesis reported by Hoebrecker. However, significant interest in the scaffold grew in the 1950s after the discovery that a 5,6-dimethylbenzimidazole (B1208971) unit is an integral part of vitamin B12's structure. This discovery spurred extensive research into the synthesis and application of benzimidazole derivatives.

The synthesis of 2-(1H-benzimidazol-2-yl)phenol itself is typically achieved through a straightforward condensation reaction. The most common method involves reacting o-phenylenediamine (B120857) with 2-hydroxybenzaldehyde. nih.govmdpi.com

Key milestones in the research of 2-(1H-benzimidazol-2-yl)phenol can be outlined as follows:

Synthesis and Structural Elucidation: Initial research focused on establishing efficient synthetic routes and characterizing the molecule's fundamental structure. X-ray crystallography studies have provided detailed insights into its planar structure, bond lengths, and angles, confirming the presence of a crucial intramolecular hydrogen bond between the phenolic proton and an imidazole nitrogen. nih.goviucr.orgresearchgate.net

Discovery of ESIPT Properties: A major breakthrough was the identification and extensive study of its Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. rsc.orgacs.orgrsc.org This research revealed that upon absorbing light, the molecule undergoes a photo-tautomerization, leading to a unique dual fluorescence that is highly sensitive to the molecular environment. researchgate.netrsc.org

Development as a Fluorescent Sensor: Leveraging the ESIPT property, researchers developed HPBI and its derivatives into highly sensitive and selective fluorescent probes. Studies have demonstrated their ability to detect metal ions like Fe³⁺ and hazardous chemicals such as phosgene and triphosgene, often with very low detection limits. researchgate.netrsc.orgrsc.orgnih.gov

Exploration of Biological Activity: Building on the known bioactivity of the benzimidazole scaffold, scientists began to investigate HPBI derivatives for various therapeutic applications. This includes the synthesis and evaluation of substituted HPBI compounds for antimicrobial activity against pathogenic bacteria and for anticancer properties against various cancer cell lines. bohrium.comnih.govnih.govnih.govresearchgate.net These studies have identified specific derivatives with potent activity, paving the way for potential new drug candidates. bohrium.comnih.gov

The progression from fundamental synthesis to advanced applications in materials science and medicinal chemistry highlights the compound's versatility and enduring importance in academic research.

Detailed Research Findings

Crystallographic Data

The precise three-dimensional structure of 2-(1H-benzimidazol-2-yl)phenol has been confirmed through single-crystal X-ray diffraction studies. The molecule is noted to be essentially planar, a feature that facilitates its interesting photophysical properties. An important structural characteristic is the intramolecular hydrogen bond between the phenolic oxygen and an imidazole nitrogen, which creates a stable six-membered ring motif. nih.goviucr.orgresearchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀N₂O |

| Molecular Weight (g/mol) | 210.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.864 (4) |

| b (Å) | 4.7431 (8) |

| c (Å) | 12.952 (2) |

| β (°) | 102.34 (2) |

| Volume (ų) | 1012.1 (3) |

| Z (molecules/unit cell) | 4 |

Summary of Research Applications

The unique structural and photophysical properties of 2-(1H-benzimidazol-2-yl)phenol have led to its investigation across several fields of research.

rsc.orgmedchemexpress.comresearchgate.netnih.gov| Research Area | Key Findings and Applications | References |

|---|---|---|

| Fluorescent Sensors | Exhibits Excited-State Intramolecular Proton Transfer (ESIPT), leading to large Stokes shifts. Utilized as a selective fluorescent sensor for metal ions (e.g., Fe³⁺) and toxic chemicals like phosgene. | |

| Anticancer Agents | Derivatives have been synthesized and shown to possess cytotoxic effects against various cancer cell lines. Mechanisms include inhibition of fatty acid synthase (FASN) and microtubule disruption. Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate showed potent activity against liver cancer cells. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H10N2O |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

2-(benzimidazol-1-yl)phenol |

InChI |

InChI=1S/C13H10N2O/c16-13-8-4-3-7-12(13)15-9-14-10-5-1-2-6-11(10)15/h1-9,16H |

InChI Key |

CVPOWJXYMCMMPD-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=CN2C3=CC=CC=C3O |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C3=CC=CC=C3O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzoimidazol 1 Yl Phenol and Its Derivatives

Classical Synthetic Pathways for 2-Benzoimidazol-1-yl-phenol Core Structure

Classical methods for synthesizing the benzimidazole (B57391) core, which is central to this compound, primarily involve the condensation of o-phenylenediamine (B120857) with various carbonyl-containing compounds. These foundational methods have been adapted and modified over time to improve yields and accommodate a variety of substituents.

Condensation Reactions Utilizing o-Phenylenediamine Precursors

The most traditional and widely employed method for the synthesis of 2-substituted benzimidazoles is the condensation reaction between an o-phenylenediamine and a carboxylic acid or its derivative. enpress-publisher.comresearchgate.net This reaction, often referred to as the Phillips-Ladenburg reaction, typically requires acidic conditions and heating. semanticscholar.orgresearchgate.net For instance, the reaction of o-phenylenediamine with salicylic (B10762653) acid in the presence of a catalyst like ammonium (B1175870) chloride can yield 2-(2-hydroxyphenyl)-1H-benzimidazole, a related structure to the target compound. semanticscholar.org

Another classical approach is the Weidenhagen reaction, which involves the condensation of o-phenylenediamine with aldehydes or ketones. semanticscholar.orgresearchgate.net This method often requires an oxidizing agent, such as copper acetate, to facilitate the cyclization and formation of the benzimidazole ring. semanticscholar.orgresearchgate.net For example, reacting o-phenylenediamine with 2-hydroxybenzaldehyde can form 2-(1H-benzimidazol-2-yl)phenol. nih.gov

Table 1: Comparison of Classical Condensation Reactions for Benzimidazole Synthesis

| Reaction Name | Precursors | Typical Conditions | Key Features |

|---|---|---|---|

| Phillips-Ladenburg Reaction | o-Phenylenediamine and Carboxylic Acid (or derivative) | Acidic (e.g., HCl), Heat | Versatile for a wide range of 2-substituted benzimidazoles. researchgate.net |

| Weidenhagen Reaction | o-Phenylenediamine and Aldehyde/Ketone | Oxidizing agent (e.g., copper acetate), Heat | Useful for synthesizing 2-aryl and 2-alkyl benzimidazoles. semanticscholar.orgresearchgate.net |

Multi-Step Approaches to Substituted this compound Analogues

The synthesis of more complex, substituted analogues of this compound often necessitates multi-step synthetic sequences. These approaches allow for the introduction of various functional groups on both the benzimidazole core and the phenolic ring.

One common strategy involves the initial synthesis of a substituted benzimidazole, followed by its derivatization. For example, a 2-substituted benzimidazole can be synthesized via the methods described above. Subsequently, functional groups can be introduced onto the phenol (B47542) ring or the benzimidazole nitrogen through various reactions. A multi-step synthesis might start with the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde (B137897) to produce 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde, which can then be further modified. mdpi.com

Another multi-step approach could involve the synthesis of diastereomeric Mannich bases from a cyclic aminal and substituted phenols, leading to complex structures bearing the octahydro-1H-benzimidazol-1-yl moiety. mdpi.com These sequential reactions allow for the construction of elaborate molecules with specific stereochemistry.

Advanced Synthetic Strategies

To overcome the limitations of classical methods, such as harsh reaction conditions and long reaction times, advanced synthetic strategies have been developed. These modern techniques focus on improving reaction efficiency, reducing environmental impact, and providing access to a wider range of derivatives.

Microwave-Assisted Synthesis for Reaction Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of benzimidazole derivatives. jocpr.com This technique significantly reduces reaction times, often from hours to minutes, and can lead to higher yields and purer products. researchgate.netasianpubs.org

The condensation of o-phenylenediamine with aldehydes or carboxylic acids can be efficiently carried out under microwave irradiation, often in the absence of a solvent or using a green solvent. researchgate.netresearchgate.net For instance, the synthesis of 2-(substituted phenyl)-1H-benzimidazole derivatives has been achieved in high yields with reaction times as short as 36-48 seconds using microwave irradiation and Na2S2O5 as an oxidant. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-(2-Hydroxyphenyl)benzimidazole

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | 4 hours | 80% | researchgate.net |

| Microwave Irradiation | 36 seconds | 95% | researchgate.net |

One-Pot Reaction Protocols for Enhanced Efficiency

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and waste reduction. researchgate.net Several one-pot procedures for the synthesis of benzimidazole derivatives have been reported.

A notable example is the copper-catalyzed one-pot synthesis of 1,2-disubstituted benzimidazoles from benzaldehydes, o-phenylenediamines, and phenylpropiolic acid. rsc.org This protocol allows for the formation of multiple C-N bonds and a Csp-Csp bond in a single operation. rsc.org Another efficient one-pot method involves the condensation of o-phenylenediamines with aryl aldehydes in the presence of an H2O2/HCl system, which provides excellent yields and allows for large-scale synthesis. researchgate.net

Catalytic Approaches in this compound Synthesis

The use of catalysts is crucial in modern organic synthesis for enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions. Various catalytic systems have been developed for the synthesis of benzimidazoles.

Lewis acids, such as ZrCl4, SnCl4, and TiCl4, have been used to catalyze the condensation of o-phenylenediamine with orthoesters. researchgate.net Heterogeneous catalysts, including nano-Ni(II)/Y zeolite and ZrO2-Al2O3 solid acids, have also been employed, offering the advantages of easy separation and reusability. nih.gov Furthermore, Brønsted acidic ionic liquids have been utilized as recyclable catalysts for the synthesis of 2-substituted benzimidazoles. nih.gov More recently, a practical protocol for constructing hydroxylated 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenols from N-phenyl-o-phenylenediamine and benzaldehydes was developed using anhydrous Cu(OAc)2 as a catalyst. acs.org

Mannich-Type Tandem Reactions for Complex Derivative Generation

The Mannich reaction is a powerful carbon-carbon bond-forming nucleophilic addition reaction that plays a crucial role in the synthesis of various benzimidazole derivatives. nih.govalliedacademies.org This reaction typically involves the aminoalkylation of an acidic proton located on a substrate with formaldehyde (B43269) and a primary or secondary amine. In the context of benzimidazole synthesis, the NH group of the benzimidazole ring can act as the amine component.

A notable advancement in this area is the use of Mannich-type tandem reactions to generate complex, polycyclic benzimidazole derivatives. For instance, novel diastereomeric Mannich bases have been synthesized through the reaction of a cyclic aminal, (2R,7R,11S,16S)-1,8,10,17-tetraazapentacyclo[8.8.1.1⁸,¹⁷.0²,⁷.0¹¹,¹⁶]icosane, with p-substituted phenols such as p-cresol (B1678582) and 4-methoxyphenol. nih.gov This reaction, carried out in a water/dioxane mixture, leads to the formation of compounds bearing two {3-(2-hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl} substituents attached to an arenol (B1447636) ring. nih.gov The reaction proceeds via aminomethylation of a di-Mannich base intermediate. nih.gov

The general procedure for synthesizing N-Mannich bases of 2-substituted benzimidazoles involves refluxing the 2-substituted benzimidazole with a secondary amine and formaldehyde in a solvent like ethanol (B145695) for several hours. nih.gov The reaction conditions, such as solvent polarity and temperature, can significantly influence the reaction outcome and yield. nih.gov

Below is a table summarizing the synthesis of a specific Mannich base derivative of a 2-substituted benzimidazole:

| Compound Name | Molecular Formula | Reactants | Reaction Conditions | Yield (%) | Melting Point (°C) |

| 2-{1-[(Dimethylamino)methyl]-1H-benzimidazol-2-yl}phenol | C₁₆H₁₇ON₃ | 2-(1H-benzimidazol-2-yl)phenol, Dimethylamine, Formaldehyde | Reflux in ethanol for 8 hours | 63.7 | 256–259 |

Data compiled from a study by an unnamed source. nih.gov

Click Chemistry Applications in Benzimidazole Derivative Synthesis

Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are high-yielding, wide in scope, create no or only inoffensive byproducts, are stereospecific, and can be conducted under simple reaction conditions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles is a prime example of a click reaction and has found extensive applications in pharmaceutical research and drug development. alliedacademies.org

In the realm of benzimidazole chemistry, click reactions have been employed to synthesize novel derivatives by linking the benzimidazole pharmacophore to other molecular fragments through a stable triazole linker. This approach allows for the generation of a diverse library of compounds with potential biological activities.

A one-pot click chemistry approach has been utilized to synthesize N-((1-((1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)aniline and its derivatives. figshare.com This methodology involves the linkage of a triazole and a benzimidazole moiety, demonstrating the efficiency and versatility of click chemistry in creating complex molecular architectures. figshare.com The resulting triazole-linked benzimidazole derivatives have been investigated for their anti-proliferative activities. figshare.com

The general strategy for synthesizing such derivatives involves the following key steps:

Synthesis of an alkyne-functionalized benzimidazole or a molecule containing a terminal alkyne.

Synthesis of an azide-functionalized phenolic compound or another desired building block.

The copper(I)-catalyzed cycloaddition reaction between the alkyne and azide (B81097) to form the 1,2,3-triazole ring, linking the two fragments.

This modular approach allows for the facile introduction of various substituents on both the benzimidazole and the phenolic (or other) parts of the molecule, enabling the fine-tuning of its physicochemical and biological properties.

Derivatization Techniques and Introduction of Functional Groups

The derivatization of the this compound core structure is essential for modulating its biological activity, solubility, and other pharmacokinetic properties. Functional groups can be introduced onto the benzimidazole ring system or the phenolic ring through various organic reactions.

On the Phenolic Ring:

The hydroxyl group and the aromatic ring of the phenol moiety offer multiple sites for derivatization.

Etherification: The phenolic hydroxyl group can be converted to an ether by reaction with alkyl halides or other electrophiles in the presence of a base. This modification can alter the compound's lipophilicity and hydrogen-bonding capabilities.

Esterification: Reaction of the phenol with acyl chlorides or anhydrides yields esters, which can act as prodrugs that are hydrolyzed in vivo to release the active phenolic compound.

Electrophilic Aromatic Substitution: The phenolic ring is activated towards electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The position of substitution (ortho or para to the hydroxyl group) is directed by the activating nature of the hydroxyl group.

On the Benzimidazole Ring:

The benzimidazole ring system also presents several opportunities for functionalization.

N-Alkylation/N-Arylation: The nitrogen atom at the 1-position of the benzimidazole ring can be alkylated or arylated using appropriate electrophiles. This is a common strategy to introduce diverse substituents.

Substitution at the 2-position: While the parent compound already has a phenol group at the 2-position, in the synthesis of derivatives, this position can be a key point of diversification by starting with different carboxylic acids in the initial condensation with o-phenylenediamine. researchgate.net

Substitution on the Benzo Ring: The benzene (B151609) part of the benzimidazole is susceptible to electrophilic aromatic substitution, although the reaction conditions need to be carefully controlled to avoid reaction on the more activated phenolic ring.

The introduction of these functional groups serves several purposes in medicinal chemistry. ashp.org For instance, the addition of polar groups can enhance water solubility, while lipophilic groups can improve membrane permeability. Electronic effects of the functional groups, such as their ability to donate or withdraw electrons, can influence the acidity or basicity of the molecule and its interaction with biological targets. ashp.org

Advanced Spectroscopic and Structural Characterization of 2 Benzoimidazol 1 Yl Phenol Systems

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful non-destructive tool for identifying functional groups and probing the skeletal structure of molecules.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique molecular fingerprint. For 2-Benzoimidazol-1-yl-phenol, the key diagnostic feature is the absence of an N-H stretching vibration (typically found around 3200-3400 cm⁻¹), which confirms that the substitution has occurred on the nitrogen atom of the benzimidazole (B57391) ring, thereby blocking tautomerism. beilstein-journals.org

The spectrum is characterized by several key absorption bands:

O-H Stretching: A broad absorption band is expected in the 3300-3500 cm⁻¹ region, characteristic of the phenolic hydroxyl group. In some substituted (2-hydroxyphenyl)-1H-benzimidazole derivatives, this band has been observed between 3402-3421 cm⁻¹. orientjchem.org

Aromatic C-H Stretching: Sharp, medium-to-weak bands typically appear just above 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the imidazole (B134444) ring and the C=C bonds in the aromatic systems give rise to a series of strong to medium bands in the 1450-1630 cm⁻¹ region. For related benzimidazole compounds, the C=N stretch is often observed around 1610-1630 cm⁻¹. rsc.orgijpbs.com

C-O Stretching: A strong band corresponding to the phenolic C-O stretching vibration is typically observed in the 1200-1300 cm⁻¹ range. nih.gov

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3300 - 3500 | O-H (phenolic) stretch | Broad, Medium-Strong |

| 3000 - 3100 | Aromatic C-H stretch | Weak-Medium |

| 1580 - 1630 | C=N (imidazole) stretch | Medium-Strong |

| 1450 - 1600 | Aromatic C=C stretch | Medium-Strong (multiple bands) |

| 1200 - 1300 | Phenolic C-O stretch | Strong |

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly sensitive to non-polar, polarizable bonds, making it an excellent tool for characterizing the carbocyclic and heterocyclic ring systems of this compound.

While a specific Raman spectrum for this compound is not widely reported, analysis of related benzimidazole structures allows for the assignment of expected vibrational modes. nih.govnih.gov The formation of N-heterocyclic carbene (NHC) complexes from benzimidazolium salts has been shown to enhance Raman spectral features due to increased polarizability of the benzimidazole ring. nih.gov

Key expected Raman active modes include:

Ring Breathing Modes: Symmetrical vibrations of the benzene (B151609) and benzimidazole rings are expected to be strong in the Raman spectrum.

C=C and C=N Stretching: Aromatic C=C and imidazole C=N stretching vibrations will appear as strong bands in the 1400-1650 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending of aromatic C-H bonds give rise to characteristic signals. Out-of-plane bending for the benzene ring in benzimidazole has been identified around 750 cm⁻¹. nih.gov

Imidazole Ring Vibrations: Specific vibrations such as ring wagging (around 331 cm⁻¹) and C-N out-of-plane stretching (around 713 cm⁻¹) are characteristic of the benzimidazole core. nih.gov

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 1400 - 1650 | Aromatic C=C and Imidazole C=N Stretching |

| ~1000 | Symmetric Ring Breathing (Benzene) |

| ~750 | C-H Out-of-plane Bending (Benzene ring) |

| ~713 | C-N Out-of-plane Stretching (Imidazole ring) |

| ~331 | Imidazole Ring Wagging |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Environment Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. The analysis of ¹H and ¹³C NMR spectra, often supplemented by advanced 2D techniques, allows for the complete structural assignment of this compound.

The ¹H NMR spectrum provides detailed information about the number, type, and connectivity of protons in the molecule. For this compound, the spectrum can be divided into distinct regions. A key diagnostic feature is the presence of a singlet for the proton at the C2 position of the benzimidazole ring and the absence of the far downfield (δ 12-13 ppm) exchangeable N-H proton seen in its C-substituted isomers. rsc.org

Phenolic Proton (-OH): The chemical shift of the phenolic proton is highly dependent on the solvent, concentration, and temperature. It typically appears as a broad singlet.

Benzimidazole C2-H Proton: This proton is unique as it is attached to the carbon between the two nitrogen atoms. It resonates as a sharp singlet at a downfield position, typically in the δ 8.0-9.5 ppm range, due to the deshielding effect of the adjacent nitrogens.

Aromatic Protons: The protons on the benzimidazole and phenol (B47542) rings appear as a series of complex multiplets in the aromatic region (δ 6.8-8.0 ppm). The specific splitting patterns and coupling constants (J) depend on the substitution pattern and can be resolved using high-field NMR.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenolic OH | Variable (e.g., 9.0-10.0) | Broad Singlet |

| Benzimidazole C2-H | 8.0 - 9.5 | Singlet |

| Aromatic Protons (Benzimidazole & Phenol) | 6.8 - 8.0 | Multiplet |

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. In N-substituted benzimidazoles, the problem of signal averaging or broadening due to tautomerism is eliminated, leading to a full set of distinct signals for each carbon. beilstein-journals.orgmdpi.com

Phenolic C-O Carbon: The carbon atom of the phenol ring attached to the hydroxyl group is significantly deshielded and appears downfield, often in the δ 150-160 ppm range. ijpbs.com

Benzimidazole C2 Carbon: The C2 carbon, situated between two nitrogen atoms, is highly deshielded and serves as a key diagnostic signal, typically appearing around δ 140-145 ppm.

Aromatic Carbons: The remaining aromatic carbons of both the benzimidazole and phenol moieties resonate in the δ 110-140 ppm region. The specific shifts depend on their position relative to the nitrogen atoms and the hydroxyl group. Quaternary carbons generally appear weaker than protonated carbons.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Phenolic C-O | 150 - 160 |

| Benzimidazole C2 | 140 - 145 |

| Benzimidazole C3a/C7a (Quaternary) | 135 - 144 |

| Aromatic CH (Benzimidazole & Phenol) | 110 - 130 |

While 1D NMR provides foundational data, 2D NMR experiments are often essential for the complete and unambiguous assignment of all proton and carbon signals, especially in complex aromatic systems. For N-substituted benzimidazoles, techniques such as COSY, HSQC, and HMBC are invaluable. ugm.ac.id

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of protons within the benzimidazole's benzene ring and separately within the hydroxyphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation, as it reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC is crucial for confirming the N-1 substitution pattern. Key expected correlations would include:

The C2-H proton showing a correlation to the quaternary carbons C3a and C7a of the benzimidazole ring.

Protons on the hydroxyphenyl ring showing correlations to carbons within the benzimidazole ring, and vice-versa, confirming the link between the two moieties.

CP-MAS (Cross-Polarization Magic-Angle Spinning): For solid-state analysis, ¹³C and ¹⁵N CP-MAS NMR can provide high-resolution spectra, offering insights into the molecular structure in the solid phase and avoiding solvent effects. This technique is particularly useful for studying tautomerism and hydrogen bonding in related benzimidazole systems. beilstein-journals.org

Through the combined application of these advanced NMR methods, a complete and verified structural assignment for this compound can be achieved, providing a solid foundation for further chemical and physical studies.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy is a vital tool for elucidating the electronic structure and properties of molecules like this compound, which possess conjugated π-systems. Techniques such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy provide insights into electronic transitions, the influence of molecular environment, and unique photochemical processes.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy measures the transitions of electrons from the ground state to higher energy excited states upon absorption of ultraviolet or visible light. For 2-(1H-benzimidazol-2-yl)phenol and its derivatives, the absorption spectra are characterized by bands corresponding to π → π* and n → π* transitions within the aromatic and heterocyclic ring systems. The position and intensity of these absorption bands are influenced by the solvent environment and the nature of substituents on the molecular framework.

Studies on 2-(1H-benzimidazol-2-yl)phenol have shown that its absorption properties are not highly sensitive to the polarity of the solvent, which is attributed to the absence of a strong electron-donating group on the phenyl ring. researchgate.net The absorption maxima remain relatively consistent across a range of solvents from nonpolar to polar. For instance, in various solvents, the primary absorption peak is observed in the ultraviolet region. researchgate.net Related derivatives designed as fluorescent probes also exhibit strong absorption in this region, with a characteristic peak around 325 nm. nih.gov The ultraviolet absorption spectra for a series of 2-(2-hydroxyaryl)-1H-benzimidazole derivatives have been systematically measured in methanol (B129727) to characterize their electronic properties. capes.gov.br

The following table summarizes the UV-Vis absorption data for the parent compound, 2-(1H-benzimidazol-2-yl)phenol, in different solvents.

Table 1: UV-Vis Absorption Maxima (λabs) of 2-(1H-benzimidazol-2-yl)phenol in Various Solvents

| Solvent | Absorption Maxima (λabs) in nm |

|---|---|

| Cyclohexane | 308, 339 |

| Dioxane | 310, 341 |

| Chloroform | 311, 342 |

| Acetonitrile | 310, 340 |

| Methanol | 310, 340 |

Data sourced from literature. researchgate.net

Fluorescence Spectroscopy and Emission Properties

Fluorescence spectroscopy provides information about the electronic transitions from the excited state back to the ground state. 2-(1H-benzimidazol-2-yl)phenol and its derivatives are particularly noted for their interesting fluorescence properties, which are dominated by a process known as Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.net

Upon photoexcitation, an intramolecularly hydrogen-bonded proton from the phenolic hydroxyl group is transferred to the nitrogen atom of the imidazole ring. researchgate.net This process converts the initial enol (E) form in the excited state to a keto (K) tautomer. researchgate.net The fluorescence emission then occurs from this keto tautomer, resulting in a large separation between the absorption and emission maxima, known as a Stokes shift. researchgate.netresearchgate.net This dual emission phenomenon, originating from both the enol and keto forms, is a hallmark of this class of compounds. researchgate.net The keto form relaxes to the ground state, and the enol form is subsequently recovered via a ground-state reverse proton transfer. researchgate.net

These compounds can exhibit intense blue-green fluorescence with moderate to high quantum yields and significant Stokes shifts. researchgate.net The emission properties can be tuned by chemical modifications; for example, the introduction of electron-donating groups can cause a blue shift in the emission band, while electron-withdrawing groups can cause a red shift. researchgate.net The fluorescence characteristics, including quantum yield and the relationship between fluorescent intensity and substituents, have been extensively investigated. researchgate.net In some derivatives, the ESIPT process is blocked by chemical modification, leading to emission from the enol form at a shorter wavelength (e.g., 355 nm), while the unblocked compound emits from the keto form at a longer wavelength (e.g., 450 nm), enabling ratiometric sensing applications. nih.gov

The table below details the emission properties of 2-(1H-benzimidazol-2-yl)phenol in different solvents.

Table 2: Fluorescence Emission Maxima (λem) and Stokes Shift of 2-(1H-benzimidazol-2-yl)phenol

| Solvent | Emission Maxima (λem) in nm | Stokes Shift (cm-1) |

|---|---|---|

| Cyclohexane | 468 | 9886 |

| Dioxane | 473 | 9888 |

| Chloroform | 473 | 9735 |

| Acetonitrile | 472 | 9890 |

| Methanol | 475 | 10103 |

Data sourced from literature. researchgate.net

Mass Spectrometry for Molecular Fragmentation and Isotopic Analysis

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis. For benzimidazole derivatives, electron impact (EI) mass spectrometry is a common method for studying their fragmentation pathways. researchgate.netjournalijdr.com

The fragmentation of 1- and 2-substituted benzimidazoles follows characteristic patterns. researchgate.net Aromatic systems like benzimidazole are relatively stable, often resulting in a strong molecular ion peak in the mass spectrum. libretexts.org The fragmentation of the molecular ion of 1-(aminoaryl)benzimidazoles, for example, can initiate either by the elimination of substituents followed by the cleavage of the two C-N bonds in the imidazole ring, or by the loss of a neutral HCN fragment from the imidazole ring itself. researchgate.net Further decay of the resulting ions leads to a series of characteristic fragment ions that can be used to identify the compound and its substitution patterns. researchgate.net

In more complex benzimidazole derivatives, fragmentation can occur through various pathways. For instance, a derivative containing an ester function might undergo fragmentation via two different routes, one involving the loss of an ethylene (B1197577) molecule and then carbon dioxide, and another involving the loss of an ethoxy radical followed by a ketene (B1206846) molecule. journalijdr.com These distinct fragmentation patterns are crucial for the structural elucidation of new and modified benzimidazole compounds. researchgate.netjournalijdr.com

Elemental Analysis for Stoichiometric Composition Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula of a substance, which can then be compared with the molecular formula derived from mass spectrometry to confirm the compound's stoichiometric composition and purity. The characterization of novel benzimidazole derivatives often includes elemental analysis to verify that the synthesized product has the expected atomic composition. researchgate.net

For 2-(1H-benzimidazol-2-yl)phenol, the molecular formula is C₁₃H₁₀N₂O, with a molecular weight of 210.23 g/mol . sigmaaldrich.com Based on this formula, the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer for a pure sample should closely match these theoretical percentages, confirming the identity and stoichiometry of the compound.

Table 3: Theoretical Elemental Composition of 2-(1H-benzimidazol-2-yl)phenol (C₁₃H₁₀N₂O)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 13 | 156.143 | 74.32 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 4.80 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 13.33 |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.61 |

| Total | | | | 210.236 | 100.00 |

Chromatographic Techniques for Purity Assessment

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthesized organic compounds like this compound. The two most commonly employed methods in this context are Thin-Layer Chromatography (TLC) and column chromatography.

Thin-Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of a chemical reaction. nih.gov By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the disappearance of reactants and the appearance of the product can be visualized, indicating when the reaction is complete. nih.gov

Column chromatography is the standard method for the purification of the crude product after the reaction is finished. nih.govnih.gov The solid crude material is dissolved and loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel). A solvent or a mixture of solvents (eluent), such as petroleum ether or benzene, is then passed through the column. nih.govnih.gov The components of the mixture separate based on their differential adsorption to the stationary phase, allowing for the isolation of the pure this compound. nih.gov The purity of the collected fractions is typically verified again using TLC. This purification step is critical to ensure that the compound is free of starting materials and by-products, which is essential for obtaining accurate data from subsequent spectroscopic and crystallographic analyses.

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been successfully applied to 2-(1H-benzimidazol-2-yl)phenol, providing detailed insights into its molecular geometry, conformation, and intermolecular interactions in the solid state. nih.govresearchgate.netopenresearchlibrary.orgnih.gov

Single-crystal X-ray diffraction studies have revealed that the 2-(1H-benzimidazol-2-yl)phenol molecule (C₁₃H₁₀N₂O) is essentially planar. nih.govnih.gov The dihedral angle between the imidazole ring and the attached benzene ring is very small, at approximately 0.37°. nih.govresearchgate.net A key structural feature is the presence of a strong intramolecular O—H⋯N hydrogen bond between the phenolic hydrogen and one of the imidazole nitrogen atoms, which forms a stable six-membered ring motif known as an S(6) ring. nih.govresearchgate.netnih.gov

A related derivative, 2-(1-phenyl-1H-benzimidazol-2-yl)phenol (C₁₉H₁₄N₂O), has also been characterized. nih.govresearchgate.net In this molecule, the benzimidazole unit is nearly planar, but the attached phenyl and benzene rings are twisted with respect to it, with dihedral angles of 68.98° and 20.38°, respectively. nih.gov It also features the characteristic intramolecular O—H⋯N hydrogen bond. nih.govresearchgate.net

Table 4: Crystallographic Data for 2-(1H-benzimidazol-2-yl)phenol

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₀N₂O |

| Formula Weight | 210.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.864 (4) |

| b (Å) | 4.7431 (8) |

| c (Å) | 12.952 (2) |

| β (°) | 102.34 (2) |

| Volume (ų) | 1012.1 (3) |

| Z | 4 |

| Temperature (K) | 293 |

Data sourced from literature. nih.govresearchgate.net

Table of Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₃H₁₀N₂O |

| 2-(1H-benzimidazol-2-yl)phenol | C₁₃H₁₀N₂O |

| 2-(1-Phenyl-1H-benzimidazol-2-yl)phenol | C₁₉H₁₄N₂O |

| Peroxynitrite | ONOO⁻ |

| Methanol | CH₄O |

| Cyclohexane | C₆H₁₂ |

| Dioxane | C₄H₈O₂ |

| Chloroform | CHCl₃ |

| Acetonitrile | C₂H₃N |

| Benzene | C₆H₆ |

| Dichloromethane | CH₂Cl₂ |

| Carbon | C |

| Hydrogen | H |

| Nitrogen | N |

| Oxygen | O |

| Ethylene | C₂H₄ |

| Carbon dioxide | CO₂ |

Single-Crystal X-Ray Diffraction Analysis of this compound and its Derivatives

Single-crystal X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This method has been extensively applied to elucidate the structural intricacies of this compound and its substituted derivatives, providing precise information on bond lengths, bond angles, and the nature of non-covalent interactions that dictate the crystal packing. The crystallographic data for several representative compounds from this family are summarized below, showcasing their structural diversity.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|---|

| 2-(1H-Benzimidazol-2-yl)phenol | C₁₃H₁₀N₂O | Monoclinic | P2₁/c | a = 16.864(4) Å b = 4.7431(8) Å c = 12.952(2) Å β = 102.34(2)° |

| 2-(1-Phenyl-1H-benzimidazol-2-yl)phenol | C₁₉H₁₄N₂O | Triclinic | Pī | a = 8.1941(6) Å b = 9.5983(14) Å c = 10.3193(18) Å α = 64.637(16)° β = 80.356(10)° γ = 83.610(9)° |

| 3-[1-(3-Hydroxybenzyl)-1H-benzimidazol-2-yl]phenol | C₂₀H₁₆N₂O₂ | Monoclinic | P2₁/n | a = 10.5128(2) Å b = 12.1096(2) Å c = 12.5235(2) Å β = 96.948(1)° |

The degree of planarity within the molecular framework of this compound derivatives is a critical factor influencing their electronic properties and packing motifs. In the parent compound, 2-(1H-Benzimidazol-2-yl)phenol, the molecule is essentially planar, with a maximum deviation from the plane of the non-hydrogen atoms being only 0.016 Å. researchgate.netnih.gov This high degree of planarity facilitates strong electronic conjugation between the phenol and benzimidazole ring systems.

In contrast, the introduction of substituents can induce significant conformational twisting. For instance, in 2-(1-Phenyl-1H-benzimidazol-2-yl)phenol, the benzimidazole unit itself remains nearly planar, with a maximum deviation of 0.0253 Å. nih.govresearchgate.net However, the attached phenyl and phenol rings are twisted out of this plane, as evidenced by the dihedral angles. This non-planar conformation arises from steric hindrance between the substituent groups.

A characteristic structural feature of this compound systems is the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group (O-H) and the imine nitrogen atom (N) of the imidazole ring. This interaction, denoted as O-H···N, plays a crucial role in stabilizing the molecular conformation. researchgate.netnih.govnih.govresearchgate.net

This hydrogen bond typically results in the formation of a planar, six-membered ring, which is described by the graph-set notation S(6). researchgate.netnih.govnih.govresearchgate.net The presence of this intramolecular bond holds the phenol and benzimidazole moieties in a relatively coplanar orientation, which is fundamental to their observed photophysical properties. The geometric parameters for this interaction in representative molecules are detailed in the table below.

| Compound | D-H···A | D···A (Å) | H···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| 2-(1H-Benzimidazol-2-yl)phenol | O-H···N | 2.551(3) | 1.81 | 150 |

For compounds possessing an N-H group on the imidazole ring, such as 2-(1H-Benzimidazol-2-yl)phenol, intermolecular N-H···O hydrogen bonds are a dominant feature. In this specific case, these bonds link symmetry-related molecules into one-dimensional chains that propagate along the nih.gov crystal direction. researchgate.netnih.gov

In derivatives where the imidazole N-H is substituted, weaker hydrogen bonds like C-H···N and C-H···O become significant. In the crystal structure of 2-(1-Phenyl-1H-benzimidazol-2-yl)phenol, molecules are linked by these weaker interactions. nih.govresearchgate.net More complex derivatives can form extensive networks; for example, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol features both O—H⋯N and O—H⋯O interactions, which combine to form two-dimensional layers. nih.gov

| Compound | D-H···A | D···A (Å) | H···A (Å) | D-H···A (°) | Symmetry Code |

|---|---|---|---|---|---|

| 2-(1H-Benzimidazol-2-yl)phenol | N-H···O | 2.851(3) | 1.96(3) | 169(2) | x, -y+3/2, z-1/2 |

Beyond hydrogen bonding, π-π stacking interactions between the aromatic rings are a vital cohesive force in the crystal packing of these compounds. These interactions involve the face-to-face or offset stacking of the benzimidazole and phenol ring systems of adjacent molecules.

In the nearly planar 2-(1H-Benzimidazol-2-yl)phenol, the dihedral angle between the imidazole ring and the attached benzene ring is a mere 0.37 (13)°. researchgate.netnih.gov The introduction of a bulky phenyl group at the N1 position in 2-(1-Phenyl-1H-benzimidazol-2-yl)phenol induces significant twisting. The dihedral angle between the benzimidazole unit and the N1-phenyl ring is 68.98 (6)°, while the angle between the benzimidazole and the C2-phenol ring is 20.38 (7)°. nih.govresearchgate.net Other derivatives show similar non-planar arrangements, such as in 3-[1-(3-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol, where the benzimidazole plane forms a dihedral angle of 56.55 (3)° with one of the benzene rings. nih.govnih.gov

| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) |

|---|---|---|---|

| 2-(1H-Benzimidazol-2-yl)phenol | Imidazole Ring | Phenol Ring | 0.37(13) |

| 2-(1-Phenyl-1H-benzimidazol-2-yl)phenol | Benzimidazole Unit | N1-Phenyl Ring | 68.98(6) |

| Benzimidazole Unit | C2-Phenol Ring | 20.38(7) | |

| 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol | Benzimidazole Moiety | Benzene Ring 1 | 46.16(7) |

| Benzimidazole Moiety | Benzene Ring 2 | 77.45(8) |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. By mapping properties onto this surface, a detailed picture of the crystal packing environment can be obtained. This analysis has been applied to derivatives of this compound to deconstruct the complex network of non-covalent forces. nih.govdoaj.org

For the derivative 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol, Hirshfeld analysis provides a quantitative breakdown of the most significant intermolecular contacts contributing to the crystal packing. nih.gov The analysis reveals that the most prevalent interactions are H···H contacts, which account for nearly half of all close contacts. This is followed by C···H/H···C and O···H/H···O contacts, the latter of which are indicative of the hydrogen bonds present in the structure.

The percentage contributions of the most significant contacts to the total Hirshfeld surface are as follows:

H···H: 47.5%

C···H/H···C: 27.6%

O···H/H···O: 12.4%

N···H/H···N: 6.1%

C···C: 4.6%

These data underscore the importance of van der Waals forces (H···H, C···H) and hydrogen bonding (O···H, N···H) in the supramolecular assembly of these molecules. nih.gov

Powder X-Ray Diffraction for Polycrystalline Samples

Powder X-ray diffraction (PXRD) is a fundamental technique for the structural characterization of polycrystalline materials, including metal complexes derived from this compound. This non-destructive method provides critical information on the phase purity, crystallinity, and unit cell dimensions of synthesized compounds.

In the study of this compound and its derivatives, PXRD is employed to confirm the formation of the desired crystalline structure and to ensure the absence of amorphous impurities or unreacted starting materials. mdpi.comethz.ch The resulting diffraction pattern, a plot of scattered X-ray intensity versus the scattering angle (2θ), serves as a unique fingerprint for a specific crystalline solid. For instance, the PXRD patterns of various metal complexes have been used to verify their structures. mdpi.com

The analysis can reveal the degree of crystallinity within a sample. Some coordination complexes of related benzimidazole-phenol ligands have been shown to be semicrystalline or even amorphous, the latter yielding a broad, featureless pattern instead of sharp Bragg peaks. researchgate.netresearchgate.net

The foundational data for interpreting the PXRD pattern of a polycrystalline sample comes from single-crystal X-ray diffraction analysis, which precisely determines the atomic arrangement, bond lengths, and bond angles. The crystal structure of the parent ligand, 2-(1H-Benzimidazol-2-yl)phenol, has been determined to belong to the monoclinic system with a P2/c space group, providing a reference for its derivatives. researchgate.net

Table 1: Single-Crystal X-ray Diffraction Data for 2-(1H-Benzimidazol-2-yl)phenol researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₃H₁₀N₂O |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 16.864 (4) |

| b (Å) | 4.7431 (8) |

| c (Å) | 12.952 (2) |

| β (°) | 102.34 (2) |

| Volume (ų) | 1012.1 (3) |

| Z | 4 |

Additional Spectroscopic and Analytical Techniques

Magnetic Studies

Magnetic susceptibility measurements are a crucial tool for elucidating the electronic structure and stereochemistry of metal complexes involving this compound. These studies provide insight into the number of unpaired electrons, the oxidation state of the central metal ion, and the nature of magnetic interactions between adjacent metal centers in polynuclear complexes.

The effective magnetic moment (μ_eff), calculated from susceptibility data, is particularly informative. For example, a Co(II) complex of a related azo-schiff base ligand was found to have a magnetic moment of 3.52 B.M., a value that helped suggest a square planar geometry for the complex. cardiff.ac.uk Similarly, a Cu(II) complex with a magnetic moment of 1.82 B.M. was also proposed to have a square planar stereochemistry. cardiff.ac.uk In contrast, Zn(II) complexes are typically diamagnetic, consistent with the d¹⁰ electronic configuration of the metal ion. cardiff.ac.uk

For polynuclear complexes, variable-temperature magnetic susceptibility studies can reveal the nature and magnitude of magnetic coupling between metal ions. This interaction can be either ferromagnetic (alignment of spins) or antiferromagnetic (pairing of spins). Studies on dimeric Co(II) and Ni(II) complexes with related phenolate (B1203915) bridges have demonstrated both types of coupling, with the nature of the interaction being correlated to the M–O–M bond angle. ias.ac.in Specific isotropic magnetic coupling parameters (J) have been determined, quantifying the strength of these intramolecular interactions. ias.ac.in

Table 2: Magnetic Properties of Selected Metal Complexes with Related Benzimidazole-Phenol Ligands

| Complex | Metal Ion | Magnetic Moment (μ_eff) in B.M. | Magnetic Coupling (J) in cm⁻¹ | Proposed Geometry | Reference |

| [CoL] | Co(II) | 3.52 | - | Square Planar | cardiff.ac.uk |

| [CuL] | Cu(II) | 1.82 | - | Square Planar | cardiff.ac.uk |

| [CoL(MeOH)]₂ | Co(II) | - | -2 | Pentacoordinated Dimer | ias.ac.in |

| [CoL(phen)]₂ | Co(II) | - | +7.8 | Hexacoordinated Dimer | ias.ac.in |

| [NiL(bpy)]₂ | Ni(II) | - | +2.8 | Hexacoordinated Dimer | ias.ac.in |

EPR Spectra

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is a powerful technique for studying species with unpaired electrons. It is exclusively applicable to paramagnetic systems, making it ideal for characterizing metal complexes of this compound containing metal ions such as Cu(II) (d⁹), Co(II) (d⁷), or Ni(II) (d⁸) in certain geometries. The technique provides detailed information about the electronic environment of the metal center.

For Cu(II) complexes, which are the most commonly studied with this technique, the EPR spectrum is characterized by g-values and hyperfine coupling constants (A). The principal values of the g-tensor (g∥ and g⊥) give information about the symmetry of the ligand field around the copper ion. Typically, for axially elongated geometries like square planar or square pyramidal, g∥ > g⊥ > 2.0023, which indicates that the unpaired electron resides in the d(x²-y²) orbital. researchgate.net

The hyperfine splitting pattern, caused by the interaction of the electron spin with the copper nucleus (I = 3/2), provides insight into the covalency of the metal-ligand bond. The magnitude of the parallel hyperfine coupling constant (A∥) is a sensitive indicator of the degree of covalent character in the in-plane σ-bonds. EPR studies can also be used to distinguish between monomeric and dimeric species in solution; binuclear complexes with strong antiferromagnetic coupling may be EPR-silent in the solid state, but can dissociate in solution to form EPR-active monomeric species. nih.gov

Table 3: Representative EPR Spectral Parameters for a Copper(II) Complex with a Benzimidazole Ligand

| Complex | g∥ | g⊥ | A∥ (x 10⁻⁴ cm⁻¹) | A⊥ (x 10⁻⁴ cm⁻¹) | State | Reference |

| [Cu(SAA)(BenzImH)] | 2.24 | 2.06 | 175 | 38 | Polycrystalline |

Molar Conductivity Measurements

Molar conductivity measurements are performed to determine whether a metal complex behaves as an electrolyte in a given solvent. This simple yet informative technique involves dissolving the complex in a suitable solvent, such as DMF or DMSO, and measuring the electrical conductivity of the solution. The resulting value helps to clarify the nature of the ligands and counter-ions in the coordination sphere.

The measured molar conductivity (Λ_M) is compared to established ranges for non-electrolytes, 1:1 electrolytes, 1:2 electrolytes, and so on. This distinction is crucial for correctly formulating the structure of the complex. For example, it can confirm whether an anion (like chloride or nitrate) is directly coordinated to the metal ion or if it exists as a free counter-ion in the crystal lattice.

In studies of various chelate complexes, including those with structures related to this compound, molar conductivity values in the range of 71-79 S·cm²·mol⁻¹ have been reported. cardiff.ac.uk These values are indicative of 1:2 electrolytes, suggesting that two ions are generated per formula unit of the complex upon dissolution. cardiff.ac.uk Such data, in conjunction with elemental analysis and other spectroscopic information, are vital for the complete and accurate characterization of newly synthesized coordination compounds.

Table 4: Molar Conductivity of Metal Chelate Complexes in DMSO cardiff.ac.uk

| Complex | Molar Conductivity (Λ_M) in S·cm²·mol⁻¹ | Nature of Electrolyte |

| [CoL]Cl₂ | 71 | 1:2 |

| [NiL]Cl₂ | 79 | 1:2 |

| [CuL]Cl₂ | 75 | 1:2 |

| [ZnL]Cl₂ | 73 | 1:2 |

Computational and Theoretical Investigations of 2 Benzoimidazol 1 Yl Phenol Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the properties of benzimidazole-phenol systems. Its balance of computational cost and accuracy makes it ideal for calculating optimized geometries, spectroscopic parameters, and electronic properties, thereby providing a foundational understanding of the molecule's behavior.

DFT calculations are crucial for determining the most stable three-dimensional structures of molecules. For 2-Benzoimidazol-1-yl-phenol, these calculations reveal a structure that is nearly planar, a feature stabilized by a significant intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the imidazole (B134444) ring. nih.govresearchgate.net This O—H⋯N hydrogen bond creates a stable six-membered ring motif, often designated as an S(6) ring. nih.govnih.govresearchgate.net

Crystallographic and theoretical studies on derivatives like 2-(1-Phenyl-1H-benzimidazol-2-yl)phenol show that the benzimidazole (B57391) unit itself is almost perfectly planar. nih.govresearchgate.net However, the attached phenyl and phenol (B47542) rings are twisted relative to this plane. For instance, in one derivative, the benzimidazole unit forms dihedral angles of 68.98° and 20.38° with the adjacent phenyl and phenol rings, respectively. nih.govresearchgate.net

The conformational landscape of 2-(2'-hydroxyphenyl)benzimidazole is characterized by several key structures: a "closed" cis-enol conformer featuring the intramolecular hydrogen bond, a trans-enol conformer where the hydrogen bond is broken, and a keto tautomer formed after a proton transfer event. acs.orgfigshare.com Computational studies show that in nonpolar (apolar) solvents, the closed cis-enol conformer is the predominant, if not the sole, species present. acs.orgfigshare.com

| Parameter | 2-(1H-benzimidazol-2-yl)-phenol Derivatives (DFT Calculated) researchgate.net | 2-(1-Phenyl-1H-benzimidazol-2-yl)phenol (Crystallographic) nih.gov |

| Bond Length (Å) | ||

| O(1)-C(6) | 1.34 | - |

| N(3)-C(7) | 1.38 | - |

| N(8)-C(7) | 1.32 | - |

| Bond Angle (°) | ||

| C(6)-O(1)-H(24) | 108.47 | - |

| N(8)-C(7)-N(3) | 111.20 | - |

| Dihedral Angle (°) | ||

| Benzimidazole vs. Phenyl Ring | - | 68.98 |

| Benzimidazole vs. Phenol Ring | - | 20.38 |

| Phenyl vs. Phenol Ring | - | 64.30 |

DFT calculations have proven to be highly effective in predicting and validating the spectroscopic data of this compound systems. Theoretical calculations of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra often show excellent agreement with experimental results, aiding in the correct assignment of spectral features. researchgate.net

Infrared (IR) Spectroscopy: Theoretical vibrational frequency calculations accurately reproduce experimental IR spectra. researchgate.net A key feature in the IR spectrum of these compounds is the stretching vibration of the hydroxyl group, ν(OH). Due to the strong intramolecular hydrogen bond, this band appears unusually broad and at a lower frequency (around 2770-3025 cm⁻¹) compared to a free hydroxyl group. nih.gov DFT calculations at the B3LYP level have been shown to correlate well with these experimental observations. nih.gov Other characteristic vibrational modes are also well-described by DFT, as shown in the table below. researchgate.net

| Vibrational Mode | Theoretical Wavenumber (cm⁻¹) researchgate.net |

| ν(C=N) | ~1637 |

| ν(C=C) | ~1591 |

| ν(N-H) | ~1490 |

| ν(C-O) | ~1298 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in both ¹H and ¹³C NMR spectra can be computed with high accuracy. Studies on derivatives of 2-(1H-benzimidazol-2-yl)-phenol have demonstrated an "extreme agreement" between computed and experimental chemical shifts. researchgate.net The proton of the intramolecular hydrogen bond (O-H) typically appears as a broad singlet at a significantly downfield chemical shift (e.g., 12.5-13.2 ppm), which is characteristic of strong hydrogen bonding. researchgate.net While standard computational models like the Polarizable Continuum Model (PCM) can sometimes fail to perfectly replicate the chemical shifts of protons involved in strong hydrogen bonding (like the N-H proton), accuracy is greatly improved when specific solute-solvent interactions are taken into account. nih.gov

| Compound | Proton | Experimental δ (ppm) researchgate.net | Theoretical δ (ppm) researchgate.net |

| HL1 | OH | 13.07 | - |

| NH | 9.44 | - | |

| HL2 | OH | 13.26 | - |

| NH | 12.76 | - | |

| HL3 | OH/NH | 13.14 | 13.11 |

| HL4 | OH/NH | 12.50 | 12.48 |

| HL5 | OH/NH | 13.11 | 13.09 |

Time-dependent density functional theory (TD-DFT) is the primary computational tool for simulating the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. nih.govnih.gov For this compound systems, TD-DFT calculations are essential for understanding their photophysical properties, particularly those related to the ESIPT process.

The calculations typically show that the lowest energy absorption band corresponds to a π → π* electronic transition, localized on the conjugated system. rsc.org This transition excites the stable ground-state enol form. Following excitation, the molecule can undergo ESIPT to form an excited keto tautomer, which is responsible for the fluorescence emission. This process results in a large Stokes shift, which is the difference in wavelength between the absorption and emission maxima. A derivative of 2-(1H-Benzimidazol-2-yl)phenol, for instance, exhibits this characteristic dual emission in hexane. sci-hub.st

Computational simulations, including Monte Carlo and TD-DFT methods combined with solvent models (PCM), have been used to study how the environment affects the spectra. acs.orgfigshare.commdpi.com These studies correctly predict that the absorption maximum of the cis-enol form and the fluorescence maximum of the keto form are both blue-shifted (shifted to shorter wavelengths) as the polarity and hydrogen-bonding capacity of the solvent increase. acs.orgfigshare.com

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism Studies

The hallmark of this compound and related compounds is their ability to undergo ESIPT, a photochemically driven process where a proton is transferred from the phenolic hydroxyl group to the imidazole nitrogen atom. sci-hub.stnih.gov This ultrafast reaction leads to the formation of a transient keto tautomer that is emissive, giving these compounds their unique fluorescent properties. Theoretical studies are vital for mapping the intricate details of this mechanism.

Theoretical modeling, primarily through the calculation of potential energy surfaces (PES) for both the ground state (S₀) and the first excited state (S₁), provides a clear picture of the ESIPT pathway. sci-hub.st

In the Ground State (S₀): Calculations reveal a significant energy barrier separating the stable enol form from the less stable keto tautomer. This high barrier effectively prevents proton transfer from occurring in the ground state. sci-hub.stresearchgate.net

In the Excited State (S₁): Upon photoexcitation to the S₁ state, the electronic properties of the molecule change dramatically. The acidity of the phenol group increases, while the basicity of the imidazole nitrogen also increases. This electronic rearrangement leads to a drastic reduction of the energy barrier for proton transfer, often to less than 1 kcal/mol. sci-hub.stresearchgate.net This nearly barrierless pathway allows for an ultrafast, facile transfer of the proton from the oxygen to the nitrogen atom, forming the excited keto tautomer. sci-hub.st

DFT calculations of geometric parameters and IR frequencies in the S₀ and S₁ states support this mechanism. The changes in key bond lengths and vibrational frequencies upon excitation are consistent with a strengthening of the intramolecular hydrogen bond, which facilitates the subsequent proton transfer. sci-hub.st

The surrounding solvent environment can significantly influence the balance between the different forms of this compound (cis-enol, trans-enol, and keto tautomer). acs.orgfigshare.com Computational models, especially continuum models like PCM, are used to simulate these solvent effects by representing the solvent as a polarizable dielectric medium. rsc.org

Theoretical evaluations have shown that the relative stability of the conformers and tautomers is highly dependent on solvent polarity. acs.orgfigshare.com

In apolar (nonpolar) solvents , the intramolecularly hydrogen-bonded cis-enol form is the most stable and is considered the only species present in significant concentration. acs.orgfigshare.com

In polar solvents , the more polar trans-enol and keto forms are stabilized to a greater extent. This stabilization can shift the equilibrium, leading to the co-existence of multiple species. For example, calculations show that in water, a conformational and tautomeric equilibrium is established between the closed cis-enol conformer and the stabilized trans-enol and keto forms. acs.orgfigshare.com

This solvent-dependent equilibrium is crucial, as only the cis-enol form can undergo the ESIPT reaction. Therefore, the solvent can regulate the fluorescence properties of the compound by controlling the population of the ESIPT-active conformer. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior of this compound and related systems at an atomic level. These simulations are particularly insightful for understanding how such molecules interact with biological environments, such as cellular membranes.

In a study focused on a related compound, 2-benzimidazolyl-urea, atomistic MD simulations were employed to explore its interaction with a dipalmitoylphosphatidylcholine (DPPC) lipid bilayer, a common model for cell membranes. mdpi.com The simulations, utilizing the GROMOS-53A6 force field, were designed to assess the permeability of the compound by calculating its free energy profile across the membrane. mdpi.com The simulation setup involved a DPPC lipid bilayer containing 128 lipid units with full hydration settings, corresponding to a water-to-lipid ratio of approximately 30:1. mdpi.com

The findings from these simulations revealed a high energy barrier for the permeation of the benzimidazole derivative through the DPPC bilayer. This suggests that passive diffusion across the cell membrane is an energetically unfavorable process. mdpi.com An interesting dynamic behavior was observed when the concentration of the benzimidazole compound was increased within the simulation box. The molecules exhibited a tendency to aggregate, forming a cluster that ultimately led to the creation of a pore in the lipid membrane. mdpi.com This self-assembly and subsequent pore formation represent a potential mechanism of cytotoxicity, as it could compromise membrane integrity. mdpi.com Such MD studies provide crucial insights into the dynamic interactions that govern the biological activity of benzimidazole-based systems.

Quantum Chemical Calculations for Advanced Electronic and Optical Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the advanced electronic and optical properties of benzimidazole systems. These theoretical investigations provide a fundamental understanding of molecular structure, reactivity, and potential applications in materials science.

First-Order Hyperpolarizability and Non-Linear Optical (NLO) Characteristics

The non-linear optical (NLO) properties of benzimidazole derivatives are a subject of significant research interest due to their potential use in modern photonic and optoelectronic technologies. Quantum chemical calculations are frequently used to predict these properties. The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule.

Theoretical studies on various benzimidazole and imidazole derivatives have demonstrated their promising NLO characteristics. acs.orgsemanticscholar.org For instance, DFT calculations on certain methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates revealed that their first-order hyperpolarizability values were significantly greater than that of urea (B33335), a standard reference material for NLO applications. acs.org The NLO response in these organic molecules is often linked to the presence of π-conjugated systems and intramolecular charge transfer. The analysis of frontier molecular orbitals (HOMO and LUMO) helps in understanding this charge transfer, where a smaller energy gap (ΔE) is often associated with higher reactivity and enhanced NLO properties. acs.orgsemanticscholar.org The high total static dipole moment and hyperpolarizability values calculated for these systems suggest that benzimidazole scaffolds are good candidates for the development of new NLO materials. semanticscholar.org

Vibrational Energy Distribution Analysis (VEDA)

Vibrational Energy Distribution Analysis (VEDA) is a computational method used to provide a detailed and quantitative assignment of vibrational modes observed in infrared (IR) and Raman spectroscopy. When applied to benzimidazole systems, VEDA helps to precisely characterize the contributions of different internal coordinates (like bond stretching, angle bending, and torsions) to each normal mode of vibration.

In a computational study of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, VEDA was utilized alongside DFT calculations (at the B3LYP/6-311++G(d,p) level) to interpret the experimental FT-IR and FT-Raman spectra. mdpi.com The analysis involves calculating the Potential Energy Distribution (PED), which quantifies the percentage contribution of each internal coordinate to a given vibrational mode. For example, the PED for C-H stretching vibrations in the aromatic rings was found to have contributions ranging from 24% to 75%. mdpi.com Similarly, the O-H stretching vibration was characterized by a PED contribution of 100%, indicating a pure stretching mode. mdpi.com This detailed assignment allows for a definitive understanding of the molecule's vibrational features and corroborates the experimental data with theoretical results. mdpi.com

Molecular Docking and Receptor Interaction Modelling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. This modelling is crucial for drug discovery and for understanding the molecular basis of a compound's biological activity.

Ligand-Protein Interaction Profiling for Target Binding

Molecular docking simulations provide detailed profiles of the interactions between benzimidazole-based ligands and the amino acid residues within the binding site of a target protein. These interactions are fundamental to the ligand's affinity and specificity. Studies on various benzimidazole derivatives have identified key interactions with several important protein targets.

For example, docking studies of benzimidazole derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors revealed that hydrogen bonds are primarily formed with residues in the central part of the binding pocket, while hydrophobic interactions occur with the phenyl group of the benzimidazole ring. ukm.my The presence of specific substituents was found to contribute not only to hydrogen bonding and hydrophobic interactions but also to van der Waals forces, which enhance the shape complementarity between the ligand and the EGFR binding pocket. ukm.my In another study targeting beta-tubulin, similar computational approaches were used to elucidate the binding mode of benzimidazole-based anthelmintic agents. nih.gov Docking of agonists with the N-formyl peptide receptor 1 (FPR1) suggested that interactions within specific regions of the binding site, termed channel A and cavity B, were crucial for receptor activation. scispace.com

Prediction of Binding Affinities and Molecular Orientations

A primary output of molecular docking simulations is the prediction of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), and the determination of the most stable binding pose or orientation of the ligand. A lower binding energy typically signifies a more stable ligand-protein complex and potentially higher potency.

Docking simulations of keto-benzimidazoles with wild-type EGFR (EGFRwt) and its T790M mutant yielded binding energies of -8.1 kcal/mol and -8.4 kcal/mol, respectively, for the most stable complexes. ukm.my For a series of benzimidazole derivatives designed as beta-tubulin inhibitors, one compound showed an optimal binding energy of -8.50 kcal/mol, which was more favorable than the standard drug albendazole (B1665689) (-7.0 kcal/mol). nih.gov These predicted affinities help in ranking and prioritizing compounds for further experimental testing. The predicted molecular orientations reveal which parts of the molecule are critical for interaction and guide further structural modifications to improve binding.

The table below summarizes findings from docking studies on various benzimidazole derivatives with their respective protein targets.

| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues/Interactions |

| Keto-benzimidazoles | EGFRwt | -8.1 | Hydrogen bonds, hydrophobic interactions |

| Keto-benzimidazoles | EGFR (T790M mutant) | -8.4 | Hydrogen bonds, van der Waals forces |

| 2-(3,4-dimethylphenyl)-1H-benzimidazole | Beta-Tubulin | -8.5 | Not specified |

| 2-(benzimidazol-2-ylthio)-N-phenylacetamides | FPR1 | Not specified | Interactions in channel A and cavity B |

Coordination Chemistry and Ligand Design Principles of 2 Benzoimidazol 1 Yl Phenol

2-Benzoimidazol-1-yl-phenol as a Polyfunctional Ligand in Metal Coordination

This compound, also known as 2-(1H-Benzimidazol-2-yl)phenol, is a versatile polyfunctional ligand in coordination chemistry. Its structure, featuring a benzimidazole (B57391) core linked to a phenol (B47542) group, provides multiple potential donor sites for coordination with metal ions. The key to its functionality lies in the presence of both nitrogen and oxygen atoms that can act as Lewis bases, donating electron pairs to a metal center.

The benzimidazole ring contains two nitrogen atoms: a pyridine-type nitrogen (imino nitrogen) and a pyrrole-type nitrogen (amino nitrogen). The phenol group provides a hydroxyl oxygen atom. This arrangement allows the molecule to act as a chelating agent, forming stable ring structures with metal ions. The deprotonation of the phenolic hydroxyl group creates a phenolate (B1203915) oxygen, which is a strong donor atom.

The molecular structure of the free ligand is nearly planar and is stabilized by an intramolecular hydrogen bond between the phenolic oxygen and the imine nitrogen of the imidazole (B134444) ring, which forms a stable six-membered S(6) ring motif. nih.govresearchgate.net This pre-organized conformation makes it an excellent candidate for forming chelate rings upon coordination. Its ability to act as a bidentate ligand, coupled with the aromatic nature of the benzimidazole and phenol rings, contributes to the stability and unique electronic properties of its metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often an alcohol like ethanol (B145695) or methanol (B129727). The reaction is generally straightforward, proceeding at room temperature with the precipitation of the complex, which can then be isolated by filtration.

Characterization of these complexes is performed using a combination of spectroscopic and analytical techniques to determine their structure, composition, and properties.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the coordination sites. A shift in the ν(C=N) (imine) and ν(C-O) (phenolic) stretching frequencies of the ligand upon complexation indicates the involvement of the imine nitrogen and phenolate oxygen in bonding to the metal. The appearance of new bands at lower frequencies is attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) provides information about the ligand's structure in the complex. Changes in the chemical shifts of protons and carbons near the coordination sites confirm the complex formation.